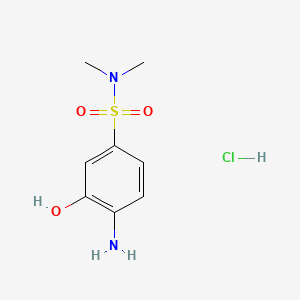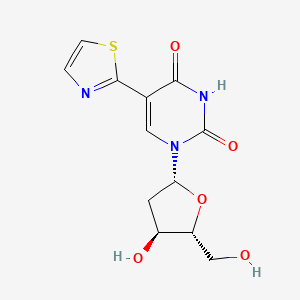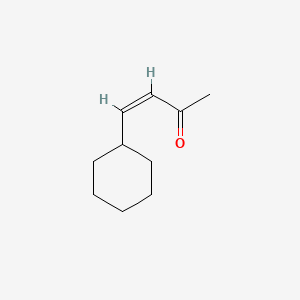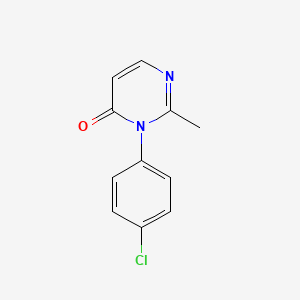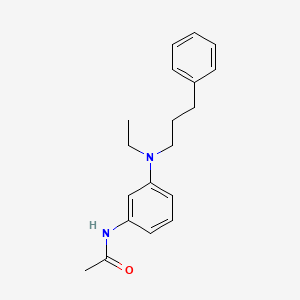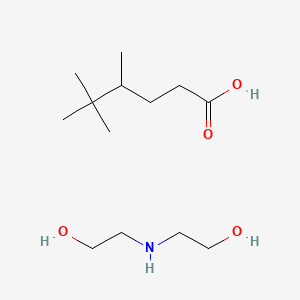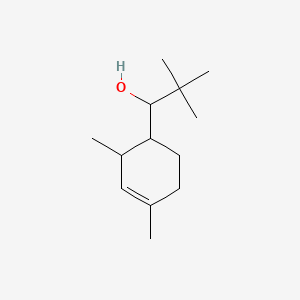
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is a complex organic compound with a unique structure that includes multiple thio and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides, while reduction may yield thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Applications De Recherche Scientifique
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound may be used in studies involving enzyme interactions and protein modifications.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thio and amino groups may play a crucial role in these interactions, affecting various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-(((methyl((methylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((propyl((propylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is unique due to its specific structure, which includes multiple thio and amino groups. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
94134-70-0 |
|---|---|
Formule moléculaire |
C9H17N2NaO3S4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
sodium;3-[ethyl(ethylcarbamothioyl)carbamothioyl]sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C9H18N2O3S4.Na/c1-3-10-8(15)11(4-2)9(16)17-6-5-7-18(12,13)14;/h3-7H2,1-2H3,(H,10,15)(H,12,13,14);/q;+1/p-1 |
Clé InChI |
HVUSVXAJKWEJGA-UHFFFAOYSA-M |
SMILES canonique |
CCNC(=S)N(CC)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



